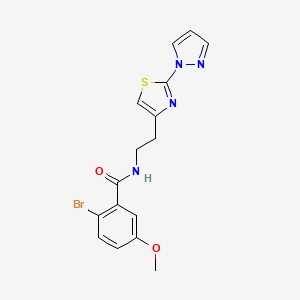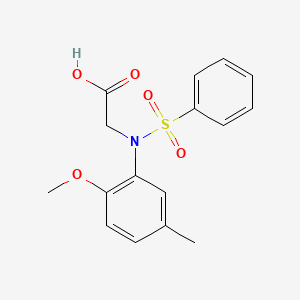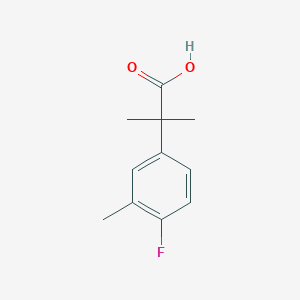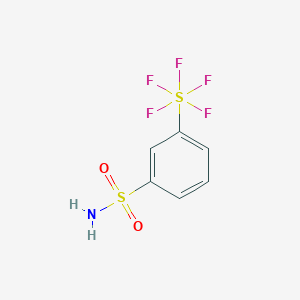
3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide, also known as PFSA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PFSA has a molecular formula of C6H2F5NO2S2 and a molecular weight of 277.21 g/mol. This compound is a white crystalline powder that is soluble in water and organic solvents. PFSA is primarily used in scientific research for its ability to inhibit certain enzymes and proteins, making it a valuable tool in the study of various biochemical and physiological processes.
作用机制
The mechanism of action of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide involves the formation of a covalent bond between the sulfonamide group of this compound and the active site of the enzyme or protein being inhibited. This covalent bond prevents the enzyme or protein from functioning properly, leading to a decrease in its activity. The specificity of this compound for certain enzymes and proteins is due to the specific shape and chemical properties of the active site of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme or protein being inhibited. In general, the inhibition of proteases and metalloproteins by this compound can lead to a decrease in the activity of these molecules, which can have a variety of effects on biological processes. For example, the inhibition of matrix metalloproteinases by this compound can lead to a decrease in the breakdown of extracellular matrix proteins, which can affect tissue remodeling and wound healing.
实验室实验的优点和局限性
One of the main advantages of using 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these molecules and study their role in various biological processes. Another advantage of this compound is its stability and solubility in water and organic solvents, which makes it easy to handle and use in experiments.
One of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Another limitation of this compound is its cost, as the synthesis of this compound is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the use of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide in scientific research. One area of interest is the development of new inhibitors based on the structure of this compound. By modifying the chemical structure of this compound, researchers may be able to create more potent and selective inhibitors for specific enzymes and proteins.
Another area of interest is the use of this compound in drug discovery. The inhibition of certain enzymes and proteins by this compound can be used to identify potential drug targets for the treatment of various diseases. Additionally, the development of this compound-based drugs may be possible, as this compound has shown promise as a potential therapeutic agent in certain preclinical studies.
In conclusion, this compound is a valuable tool in scientific research due to its ability to selectively inhibit certain enzymes and proteins. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps. This compound has been used extensively in the study of proteases and metalloproteins, and has potential applications in drug discovery. However, the potential toxicity and cost of this compound are limitations that must be considered when using this compound in lab experiments.
合成方法
The synthesis of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide involves a series of chemical reactions that start with the reaction of pentafluorothiophenol with chlorosulfonic acid to form 3-chloro-5-(pentafluoro-lambda6-sulfanyl)thiophene-2-sulfonic acid. This intermediate is then reacted with ammonia to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide has been widely used in scientific research for its ability to inhibit various enzymes and proteins that play important roles in biochemical and physiological processes. One of the most common applications of this compound is in the study of proteases, which are enzymes that break down proteins. This compound has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This inhibition can be used to study the role of these enzymes in various biological processes, such as blood clotting and inflammation.
Another area of research where this compound has been used extensively is in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. This compound has been shown to inhibit the activity of several metalloproteins, including carbonic anhydrase and matrix metalloproteinases. This inhibition can be used to study the role of these proteins in various physiological processes, such as bone resorption and tumor growth.
属性
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-2-5(4-6)15(12,13)14/h1-4H,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHLZJHARBUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

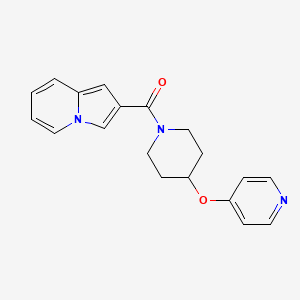
![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
![2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid](/img/structure/B2972505.png)
![1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2972507.png)


![2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B2972510.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)

